N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound belongs to the class of organofluorine compounds, which contain carbon-fluorine bonds that significantly influence their chemical properties and biological activities .
This compound is classified as a dihydropyridine derivative, which is known for its role in pharmacology, particularly as calcium channel blockers and in the synthesis of various bioactive molecules. Its structure suggests potential applications in drug development, particularly in targeting specific biological pathways.
The synthesis of N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can involve several steps:
These synthetic routes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular formula for N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is with a molecular weight of approximately 348.32 g/mol. The structure features:
The compound's structural representation can be derived from its SMILES notation: N(C(=O)C1=CC=C(C=C1F)C(=O)N(C2=CC=C(C=C2F)C(=O)C)C)C
which provides insights into its connectivity and spatial arrangement .
N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide may undergo various chemical reactions typical for dihydropyridine derivatives:
Each reaction pathway must be optimized for yield and selectivity. Reaction conditions such as solvent choice and temperature play crucial roles in determining the outcome.
The mechanism by which N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its biological effects is likely related to its interaction with specific receptors or enzymes in biological systems.
Research indicates that compounds with similar structures often act on calcium channels or other membrane proteins, influencing cellular signaling pathways and potentially leading to therapeutic effects in cardiovascular or neurological contexts.
The compound's physical properties include:
Key chemical properties include:
N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: